molecular formula C22H17Cl2F3N2O3S B286296 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide

2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide

Número de catálogo B286296
Peso molecular: 517.3 g/mol
Clave InChI: SNNBLYDCAKSCFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

Mecanismo De Acción

2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide selectively targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. Inhibition of BTK by 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide leads to decreased activation of these pathways, resulting in apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects:
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potent activity against a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical models, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have limited efficacy in B-cell malignancies that have developed resistance to BTK inhibitors.

Direcciones Futuras

There are several future directions for the development of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide. One potential strategy is to combine 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide with other anti-cancer agents to enhance its efficacy and overcome resistance. Another approach is to develop more potent and selective BTK inhibitors that have a longer half-life and fewer off-target effects. Finally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have potential applications in other diseases that involve aberrant B-cell signaling, such as autoimmune disorders and graft-versus-host disease.

Métodos De Síntesis

The synthesis of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine and 4-chlorobenzenesulfonyl chloride to form the intermediate 2-chlorobenzyl-(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid to form 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide.

Aplicaciones Científicas De Investigación

2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models for its potential use in the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cell lymphoma cells. 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.

Propiedades

Fórmula molecular

C22H17Cl2F3N2O3S

Peso molecular

517.3 g/mol

Nombre IUPAC

2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C22H17Cl2F3N2O3S/c23-17-8-10-19(11-9-17)33(31,32)29(13-15-4-1-2-7-20(15)24)14-21(30)28-18-6-3-5-16(12-18)22(25,26)27/h1-12H,13-14H2,(H,28,30)

Clave InChI

SNNBLYDCAKSCFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

SMILES canónico

C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.